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Compound of Interest

Compound Name: 4-(Allyloxy)benzoic acid

Cat. No.: B188931 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
(Allyloxy)benzoic acid, a versatile organic compound with applications in materials science

and as a building block in pharmaceutical synthesis. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for data acquisition.

Core Spectroscopic Data
The structural integrity and purity of 4-(Allyloxy)benzoic acid can be reliably ascertained

through a combination of spectroscopic techniques. The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR Data (Solvent: DMSO-d₆)[1]
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

12.8 (br s) Broad Singlet 1H -COOH

7.88 (d, J=8.8 Hz) Doublet 2H
Aromatic (ortho to -

COOH)

7.00 (d, J=8.8 Hz) Doublet 2H
Aromatic (ortho to -

OAllyl)

6.05 (m) Multiplet 1H -OCH₂-CH=CH₂

5.41 (dd, J=17.3, 1.6

Hz)
Doublet of Doublets 1H

-OCH₂-CH=CH₂

(trans)

5.27 (dd, J=10.5, 1.4

Hz)
Doublet of Doublets 1H -OCH₂-CH=CH₂ (cis)

4.64 (d, J=5.2 Hz) Doublet 2H -OCH₂-CH=CH₂

¹³C NMR Data (Solvent: DMSO-d₆)[1]

Chemical Shift (δ) ppm Assignment

166.9 C=O

161.7 Aromatic C-O

133.2 -OCH₂-CH=CH₂

131.3 Aromatic C-H (ortho to -COOH)

123.1 Aromatic C-COOH

117.8 -OCH₂-CH=CH₂

114.4 Aromatic C-H (ortho to -OAllyl)

68.4 -OCH₂-CH=CH₂

Infrared (IR) Spectroscopy
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FT-IR spectroscopy identifies the functional groups present in the molecule based on their

characteristic vibrational frequencies.

FT-IR Data (ATR)[1]

Wavenumber (cm⁻¹) Intensity Assignment

2920-3080 Broad O-H stretch (Carboxylic Acid)

1680-1700 Strong C=O stretch (Carboxylic Acid)

1605 Strong C=C stretch (Aromatic)

1250 Strong C-O stretch (Aryl Ether)

995, 920 Medium =C-H bend (Allyl group)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. The following data is predicted for a closely related compound, 3,5-diethyl-4-
(allyloxy)benzoic acid, and serves as a reference.[2]

Predicted Mass Spectrometry Data for 3,5-diethyl-4-(allyloxy)benzoic acid[2]

Adduct Predicted m/z

[M+H]⁺ 235.1329

[M+Na]⁺ 257.1148

[M-H]⁻ 233.1183

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Specific instrument parameters may vary.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 4-(Allyloxy)benzoic acid in 0.6-0.7

mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range (e.g., 0-14 ppm), and a relaxation

delay of at least 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are

typically required compared to ¹H NMR. The spectral width should encompass the expected

range for organic molecules (e.g., 0-200 ppm).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO

at δ 2.50 for ¹H and δ 39.52 for ¹³C).

FT-IR Spectroscopy
Sample Preparation: Place a small amount of solid 4-(Allyloxy)benzoic acid directly onto

the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition: Collect the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹). Co-

add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background

spectrum of the clean ATR crystal should be recorded and automatically subtracted from the

sample spectrum.

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b188931?utm_src=pdf-body
https://www.benchchem.com/product/b188931?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Dissolve a small amount of 4-(Allyloxy)benzoic acid in a suitable

solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Data Acquisition:

ESI-MS: Introduce the sample solution into the ion source via direct infusion or after

separation by liquid chromatography. Acquire the mass spectrum in both positive and

negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

EI-MS: Introduce a volatile sample into the ion source, where it is bombarded with

electrons. This technique often leads to fragmentation, providing structural information.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the spectroscopic characterization of a

chemical compound like 4-(Allyloxy)benzoic acid.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 4-
(Allyloxy)benzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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